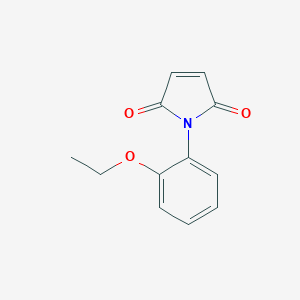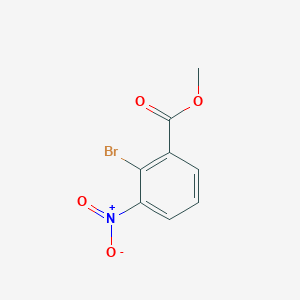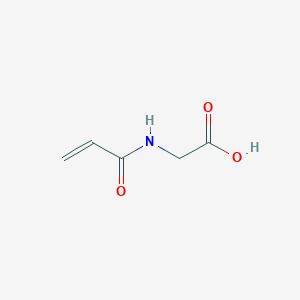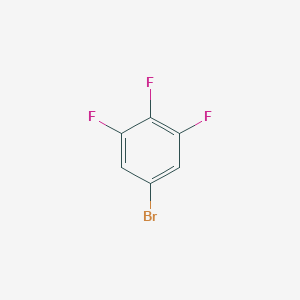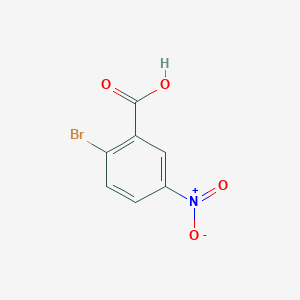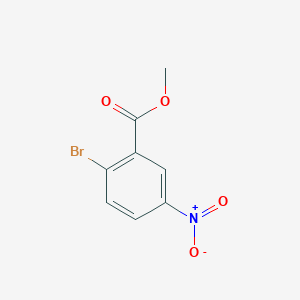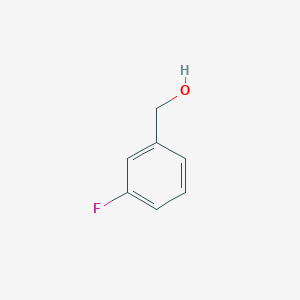
3-Fluorobenzyl alcohol
Vue d'ensemble
Description
3-Fluorobenzyl alcohol is a compound that has been studied for various applications in chemical synthesis and biological systems. It is a fluorinated benzyl alcohol derivative, which means it contains a benzene ring bonded to a CH2OH group, with a fluorine atom substituting a hydrogen atom on the benzene ring.
Synthesis Analysis
The synthesis of 3-fluorobenzyl alcohol derivatives has been explored in several studies. For instance, a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been introduced, which can be cleaved under specific conditions, indicating the versatility of 3-fluorobenzyl alcohol in synthetic chemistry . Additionally, the synthesis of 3-fluoroaspartic acid involves a reaction with a dibenzyl difluoromaleate derivative, showcasing the reactivity of fluorinated benzyl alcohols in the synthesis of amino acid derivatives .
Molecular Structure Analysis
The molecular structure of 3-fluorobenzyl alcohol and its derivatives has been a subject of interest. For example, the conformational preferences of o-cresols driven by fluorination have been investigated, revealing that the key conformers exhibit a six-membered intramolecular hydrogen-bond interaction, which is significantly enhanced in α-fluoro-o-cresols . This suggests that the presence of the fluorine atom in 3-fluorobenzyl alcohol could influence its molecular conformation and hydrogen-bonding properties.
Chemical Reactions Analysis
3-Fluorobenzyl alcohol undergoes various chemical reactions, including metal-mediated site-selective functionalization. It has been functionalized by metalation and subsequent carboxylation, demonstrating its utility as a substrate for the synthesis of new chemical entities . Moreover, the metabolic fate of 3-fluorobenzyl alcohol in rats has been studied, revealing that it is metabolized to glycine conjugates of benzoic acids and N-acetylcysteinyl conjugates, indicating its reactivity in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluorobenzyl alcohol derivatives have been characterized in several studies. For instance, the microwave and UV excitation spectra of 4-fluorobenzyl alcohol have been analyzed at high resolution, providing insights into the electronic states and torsional motions of the molecule . Additionally, the hydrodefluorination of fluoroaromatics, including 3-fluorobenzyl alcohol derivatives, has been catalyzed by a ruthenium NHC complex, demonstrating the selective reactivity of these compounds10.
Applications De Recherche Scientifique
Metabolism of 3-Fluorobenzyl Alcohols
Research indicates that 3-fluorobenzyl alcohols primarily metabolize into glycine conjugates of corresponding benzoic acids, with minor metabolites including N-acetylcysteinyl conjugates. These findings are critical in understanding the metabolic fate and potential therapeutic applications of these compounds (Blackledge, Nicholson, & Wilson, 2003).
Applications in Fluorogenic Probes and Protecting Groups
Protease-Sensitive Fluorogenic Probes
3-Fluorobenzyl alcohols have been used in the design of protease-sensitive fluorogenic probes. These probes are activated by enzymes, indicating their potential in biochemical assays and medical diagnostics (Richard et al., 2008).
New Protecting Group for Alcohols
The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a benzyl ether-type protecting group derived from 3-fluorobenzyl alcohols, has been introduced. Its stability to oxidizing conditions and compatibility with certain synthesis processes highlight its utility in organic chemistry (Crich, Li, & Shirai, 2009).
Insecticidal Activity and Catalysis
Insecticidal Activity Optimization
Studies show that the introduction of fluorine in benzyl alcohols, like 3-fluorobenzyl alcohol, can enhance insecticidal activity. This information is useful in the development of more effective pesticides (Beddie, Farnham, & Khambay, 1995).
Catalysis in Aryl-Alcohol Oxidase
Research on aryl-alcohol oxidase, an enzyme involved in lignin degradation, indicates that 3-fluorobenzyl alcohols influence the catalytic mechanism through substrate interactions. This understanding is significant in enzymology and potentially in biotechnological applications (Ferreira et al., 2015).
Molecular Adsorption and Oxidation
Molecular Adsorption Studies
Controlled rate thermogravimetry of inclusion complexes with cholic acid and 3-fluorobenzyl alcohol has been conducted. These studies provide insights into molecular adsorption mechanisms, which are important in pharmaceutical and material sciences (Shibakami et al., 1996).
Oxidation of Fluorobenzyl Derivatives
The oxidation of p-fluorobenzyl derivatives, including alcohols, has been explored. This research aids in understanding the chemical properties and reactions of these compounds, which can be applied in various chemical synthesis processes (Conte et al., 1998).
Safety And Hazards
When handling 3-Fluorobenzyl alcohol, it’s recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
(3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHRSLFSDGCJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196566 | |
| Record name | 3-Fluorobenzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzyl alcohol | |
CAS RN |
456-47-3 | |
| Record name | 3-Fluorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorobenzylic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorobenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluorobenzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorobenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUOROBENZYLIC ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH5YXR9U9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-fluorobenzyl alcohol influence its interaction with aryl-alcohol oxidase (AAO)?
A1: Research suggests that the fluorine substituent in 3-fluorobenzyl alcohol plays a crucial role in its interaction with AAO. [] Specifically, the electron-withdrawing nature of fluorine leads to lower stacking energies between the resulting aldehyde product (3-fluorobenzaldehyde) and the tyrosine 92 residue of AAO. This weaker interaction facilitates product release, supporting the observed ping-pong kinetic mechanism where substrate binding and product release occur in separate steps. []
Q2: Can computational chemistry methods provide insights into the torsional properties of 3-fluorobenzyl alcohol?
A2: Yes, the two-dimensional non-separable (2D-NS) method has been successfully applied to study the torsional tunneling splittings in 3-fluorobenzyl alcohol. [] This method considers the coupling between the two torsions present in the molecule: rotation around the -CH2OH (ϕ1) and -OH (ϕ2) groups. Calculations at the DF-LMP2-F12//DF-LMP2/cc-pVQZ level of theory allowed for the construction of a two-dimensional torsional potential energy surface. Analysis of this surface and the corresponding wavefunctions revealed that the very small experimentally observed ground-state tunneling splitting (0.82 MHz) arises from interconversion between the two most stable minima on the potential energy surface. []
Q3: What are the implications of the reaction between 3-fluorobenzyl alcohol and the rhenium complex [Cp*ReIII(CO)3Br]Br (1)?
A3: The reaction of 3-fluorobenzyl alcohol with complex 1 results in the formation of the alkoxycarbonyl complex [CpReIII(CO)2Br(COOCH2-C6H4F)] (7). [] This reaction highlights the potential of complex 1 as a synthon for incorporating biologically relevant molecules, like 3-fluorobenzyl alcohol, into rhenium-based complexes. Furthermore, under acidic conditions, complex 7 readily releases 3-fluorobenzyl alcohol, reverting to [CpReI(CO)3]. This observation suggests a potential application for controlled release of the alcohol in specific chemical environments. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


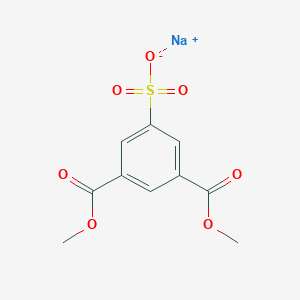
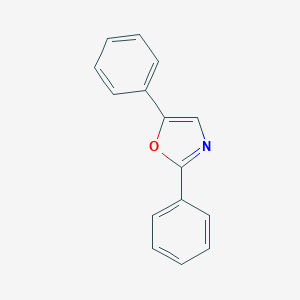
![2-Hydrazinyl-1H-benzo[d]imidazol-1-amine](/img/structure/B146867.png)

